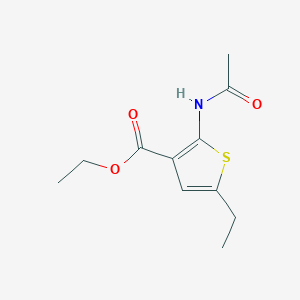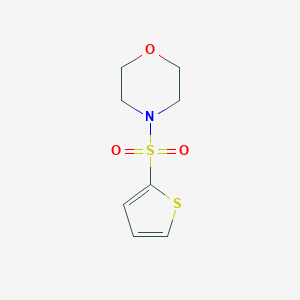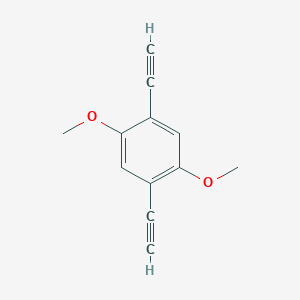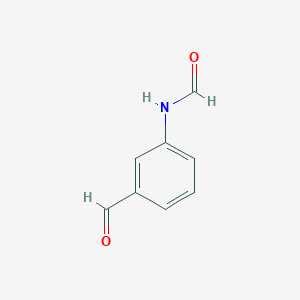
Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate, also known as AETC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. AETC is a thiophene derivative that has been synthesized through different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate is not fully understood, but it has been suggested that Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate may exert its biological activity by inhibiting specific enzymes or receptors. Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate has been shown to possess anti-inflammatory and anticancer activities, and it has been suggested that these effects may be mediated through the inhibition of cyclooxygenase-2 (COX-2) or histone deacetylase (HDAC).
Effets Biochimiques Et Physiologiques
Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate has been shown to possess various biochemical and physiological effects, including anti-inflammatory, anticancer, and antibacterial activities. Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), and to induce apoptosis in cancer cells. Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate has also been shown to exhibit antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate has several advantages for lab experiments, including its ease of synthesis, stability, and versatility as a building block for the synthesis of complex molecules. However, Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Further studies are needed to determine the optimal conditions for the use of Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate in lab experiments.
Orientations Futures
There are several future directions for the study of Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate, including the development of novel Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate derivatives with improved pharmacological properties, the investigation of the mechanism of action of Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate, and the exploration of Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate's potential applications in other fields, such as material science and organic synthesis. Further studies are also needed to determine the optimal conditions for the use of Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate in lab experiments and to investigate the potential toxicity of Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate at high concentrations.
Conclusion
In conclusion, Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate is a thiophene derivative that has gained attention in the scientific community due to its potential applications in various fields. Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate can be synthesized through different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate, and further studies are needed to fully understand its potential applications and toxicity.
Méthodes De Synthèse
Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate can be synthesized through different methods, including the reaction of ethyl 2-bromo-5-ethylthiophene-3-carboxylate with acetyl chloride and ammonia, or through the reaction of ethyl 2-(bromomethyl)-5-ethylthiophene-3-carboxylate with acetamide. The yield of Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and reagent ratio.
Applications De Recherche Scientifique
Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and bacterial infections. Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate has also been used as a building block for the synthesis of novel compounds with improved pharmacological properties. In material science, Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate has been used as a precursor for the synthesis of thiophene-based polymers and as a dopant for organic electronic devices. In organic synthesis, Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate has been used as a versatile building block for the synthesis of complex molecules.
Propriétés
Numéro CAS |
5150-59-4 |
|---|---|
Nom du produit |
Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate |
Formule moléculaire |
C11H15NO3S |
Poids moléculaire |
241.31 g/mol |
Nom IUPAC |
ethyl 2-acetamido-5-ethylthiophene-3-carboxylate |
InChI |
InChI=1S/C11H15NO3S/c1-4-8-6-9(11(14)15-5-2)10(16-8)12-7(3)13/h6H,4-5H2,1-3H3,(H,12,13) |
Clé InChI |
JDYPHTNMKBGGLI-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(S1)NC(=O)C)C(=O)OCC |
SMILES canonique |
CCC1=CC(=C(S1)NC(=O)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole](/img/structure/B186840.png)

![2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B186849.png)








